Arecoline-d5 Hydrobromide Salt
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Arecoline-d5 Hydrobromide Salt often involves chemical reactions that introduce or substitute functional groups to achieve the desired structural modifications. For instance, the synthesis of dimethyl aryl acylsulfonium bromides from aryl methyl ketones in a DMSO-HBr system demonstrates a method for producing sulfonium salts, a class of compounds that share some synthetic pathways with arecoline derivatives (Cao et al., 2013).
Molecular Structure Analysis
The molecular structure of arecoline derivatives, including Arecoline-d5 Hydrobromide Salt, can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies on similar compounds reveal the importance of hydrogen bonding and π-stacking in stabilizing their crystal structures, as seen in the hydrobromide and hydrochloride salts of 2-amino-5-iodopyridine (Polson, Turnbull, & Wikaira, 2013).
Chemical Reactions and Properties
Arecoline and its derivatives undergo various chemical reactions that modify their properties. For example, arecoline can be transformed into different products through reactions such as isomerization, demonstrating the compound's reactivity and the potential for creating diverse derivatives with unique properties (Hansen & Bols, 2000).
Physical Properties Analysis
The physical properties of arecoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in research and industry. Studies on related compounds provide insights into how these properties are influenced by molecular structure and intermolecular interactions. For example, the crystal structures of L-tryptophan hydrochloride and hydrobromide offer comparative data that can be relevant to understanding arecoline derivatives (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Chemical Properties Analysis
Arecoline-d5 Hydrobromide Salt's chemical properties, including reactivity, stability, and interaction with biological systems, are of significant interest. The compound's behavior in chemical reactions, such as those involved in its synthesis or degradation, provides valuable information for both theoretical studies and practical applications. Research on arecoline's chemistry, including analysis methods and reaction mechanisms, contributes to a deeper understanding of its derivatives (Kovensky & Poole, 1970).
Scientific Research Applications
Analytical Method Development for Arecoline Two analytical methods were established for quantifying arecoline hydrobromide in capsule forms: a colorimetric assay and a gas chromatographic (GLC) method. The colorimetric assay involved converting arecoline salt to its base form, extracting it into chloroform, and reacting it with methyl orange for absorbance measurement. The GLC method allowed direct injection of the arecoline base into the column after conversion in a triethylamine-chloroform solution, using nicotine as an internal standard. This method proved to be quicker and more precise (Kovensky & Poole, 1970).
Diagnostic Use in Veterinary Medicine Arecoline hydrobromide has been utilized as a diagnostic tool for detecting Echinococcus granulosus infections in dogs. It aids in the identification of infected dogs on a group basis, providing valuable data for educating dog owners and monitoring progress in control programs. Despite its limitations as a treatment, its diagnostic utility has been significant in field trials (Gemmell, 1973).
Acaricidal Activity in Veterinary Medicine Research demonstrated the efficacy of arecoline hydrobromide against the cattle tick Rhipicephalus (Boophilus) microplus. The study employed larval packet and adult immersion tests to evaluate the mortality of ticks, egg weight reduction, and inhibition of oviposition and hatching following arecoline application. The findings suggested that arecoline could serve as an herbal acaricide, offering a safer alternative to synthetic drugs (Jain, Satapathy, & Pandey, 2020).
Investigation of Mechanisms in Smooth Muscle Contraction A study explored the effects of arecoline hydrobromide on the contraction of smooth muscles in oncomelania snails, aiming to understand its potential in reducing climbing adhesion and enhancing snail-killing. The research indicated that arecoline hydrobromide might block calcium channels in the smooth muscles, providing insights into its mechanism of action (Xia, 2001).
Safety And Hazards
When handling Arecoline-d5 Hydrobromide Salt, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486722 | |
Record name | Arecoline-d5 Hydrobromide Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arecoline-d5 Hydrobromide Salt | |
CAS RN |
131448-18-5 | |
Record name | Arecoline-d5 Hydrobromide Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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